![molecular formula C8H12Cl2N2O B3024817 (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride CAS No. 69782-24-7](/img/structure/B3024817.png)
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride
Overview
Description
“(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 69782-24-7 . It has a molecular weight of 223.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[2-(4-chlorophenoxy)ethyl]hydrazine hydrochloride . The InChI code is 1S/C8H11ClN2O.ClH/c9-7-1-3-8(4-2-7)12-6-5-11-10;/h1-4,11H,5-6,10H2;1H .Physical And Chemical Properties Analysis
The compound has a melting point range of 170-176 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Etodolac Synthesis and Anti-Inflammatory Properties
- Etodolac , a nonsteroidal anti-inflammatory drug (NSAID), is synthesized using 2-ethyl phenyl hydrazine hydrochloride as a key intermediate . Etodolac exhibits anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic effects stem from inhibiting prostaglandin synthesis, making it useful for relieving signs and symptoms of rheumatoid arthritis and osteoarthritis . Notably, a clinical trial demonstrated its effectiveness in improving rear limb function in dogs with chronic osteoarthritis secondary to hip dysplasia .
7-Ethyl Tryptophol Precursor
- 2-ethyl phenyl hydrazine hydrochloride serves as a crucial starting material for the synthesis of 7-ethyl tryptophol . Tryptophol derivatives, including 7-ethyl tryptophol, are extracted from natural sources and exhibit biological activity . This compound has pharmaceutical importance and plays a role in sleep induction and other physiological processes .
Dye Synthesis and Applications
- Beyond pharmaceuticals, 2-ethyl phenyl hydrazine hydrochloride finds applications in dye synthesis. Starting with benzidine, bis azo dyes can be synthesized by diazotizing it with sodium nitrite in diluted hydrochloric acid at low temperatures . These dyes have potential uses in textiles, printing, and other coloration processes.
Other Potential Applications
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions and metabolic pathways within the cell.
Mode of Action
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride interacts with its targets (aldehydes and ketones) through a process known as hydrazone formation . This is a variation of the imine forming reaction, where the compound reacts with the carbonyl group of aldehydes or ketones to form a hydrazone derivative .
Biochemical Pathways
The formation of hydrazones affects the biochemical pathways involving aldehydes and ketones. The hydrazone formation is essentially an irreversible process, leading to the dehydration of the adduct . This can significantly alter the concentration of aldehydes and ketones in the cell, thereby affecting the metabolic pathways they are involved in.
Pharmacokinetics
Like other hydrazine derivatives, it is expected to have good bioavailability due to its ability to form stable hydrazone derivatives .
Result of Action
The result of the action of (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride is the conversion of aldehydes and ketones to hydrazones . This can lead to changes in the concentrations of these compounds in the cell, potentially affecting various cellular processes and functions.
Action Environment
The action of (2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrazone formation . Additionally, the presence of other compounds that can react with hydrazine may also influence its efficacy.
properties
IUPAC Name |
2-(4-chlorophenoxy)ethylhydrazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O.ClH/c9-7-1-3-8(4-2-7)12-6-5-11-10;/h1-4,11H,5-6,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTJCBUNRRSIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNN)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990018 | |
Record name | [2-(4-Chlorophenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride | |
CAS RN |
69782-24-7 | |
Record name | Hydrazine, (2-(p-chlorophenoxy)ethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(4-Chlorophenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.